molecular formula C5H6N4O3 B12828935 2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide

2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide

Cat. No.: B12828935
M. Wt: 170.13 g/mol
InChI Key: USBJZCXRUFSYME-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce halogenated imidazole compounds .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide has several scientific research applications:

    Chemistry: :

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

2-oxo-1,3-dihydroimidazole-4,5-dicarboxamide

InChI

InChI=1S/C5H6N4O3/c6-3(10)1-2(4(7)11)9-5(12)8-1/h(H2,6,10)(H2,7,11)(H2,8,9,12)

InChI Key

USBJZCXRUFSYME-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)N1)C(=O)N)C(=O)N

Origin of Product

United States

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